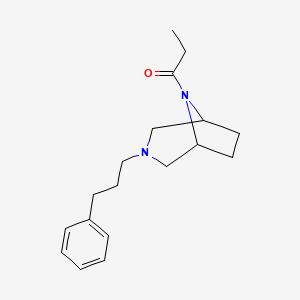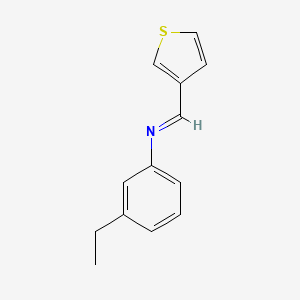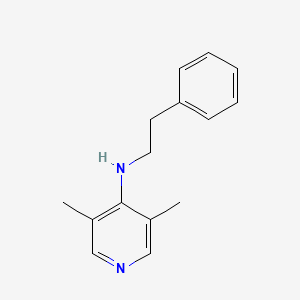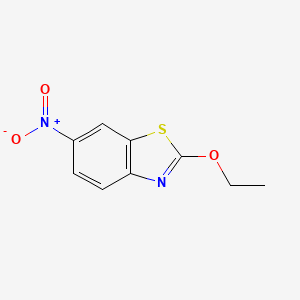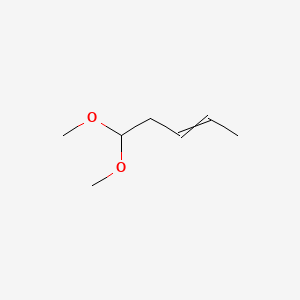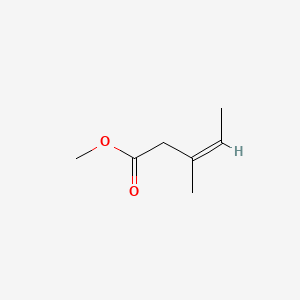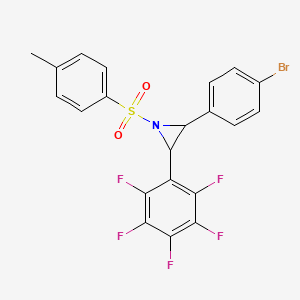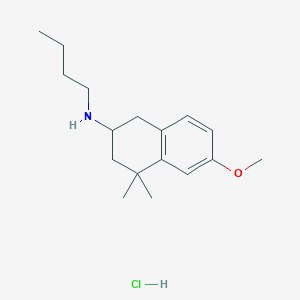
1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is a synthetic organic compound with a complex structure It belongs to the class of naphthalene derivatives and is characterized by the presence of a tetrahydronaphthalene core substituted with butyl, dimethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride typically involves multiple steps. One common approach is the alkylation of a naphthalene derivative followed by reduction and functional group modifications. The reaction conditions often include the use of strong bases, reducing agents, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce tetrahydronaphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-n-Butyl-1,2,3,4-tetrahydronaphthalene
- 6-n-Butyltetralin
- 6-Butyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
1,2,3,4-Tetrahydro-N-butyl-4,4-dimethyl-6-methoxy-2-naphthylamine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar naphthalene derivatives.
Properties
CAS No. |
32038-41-8 |
|---|---|
Molecular Formula |
C17H28ClNO |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
N-butyl-6-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C17H27NO.ClH/c1-5-6-9-18-14-10-13-7-8-15(19-4)11-16(13)17(2,3)12-14;/h7-8,11,14,18H,5-6,9-10,12H2,1-4H3;1H |
InChI Key |
IUBMRPNJNUPAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CC2=C(C=C(C=C2)OC)C(C1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


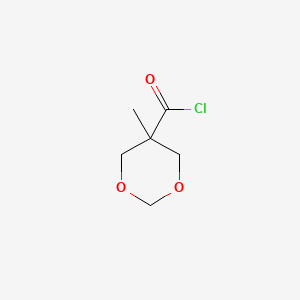
![Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester](/img/structure/B13955667.png)

